2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
2-((5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a triazole-based derivative featuring a benzo[b]thiophene core substituted with two chlorine atoms at positions 3 and 6. The molecule integrates a 1,2,4-triazole ring substituted with an ethyl group at position 4, connected via a thioether linkage to an acetic acid moiety. The dichlorinated benzo[b]thiophene moiety may enhance lipophilicity and electronic stability, influencing both pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S2/c1-2-19-13(17-18-14(19)22-6-10(20)21)12-11(16)8-4-3-7(15)5-9(8)23-12/h3-5H,2,6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYKMVUXBFHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and elemental sulfur under basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring or the benzo[b]thiophene core, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the triazole ring, which is known for its bioactivity. Research may focus on its potential as an antimicrobial or anticancer agent.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of the benzo[b]thiophene and triazole moieties suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for modifications that can tailor its properties for use in organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking natural substrates. The benzo[b]thiophene core may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Core Triazole Modifications
- {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS 150536-01-9): This compound shares the 4-ethyl-4H-1,2,4-triazole and thioacetic acid backbone with the target molecule but replaces the dichlorobenzo[b]thiophene with a 4-chlorophenyl group.
- 2-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Here, the benzo[b]thiophene is replaced by a pyridine ring and a dichlorobenzyl group.
Heterocyclic Variations
- Benzimidazole-Triazole Hybrids (e.g., Compound 5t) :
Compounds like 5t (2-((5-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethan-1-one) replace the benzo[b]thiophene with a benzimidazole-aryl system. The benzimidazole’s planar structure and hydrogen-bonding capacity may enhance DNA intercalation or enzyme inhibition, differing from the sulfur-mediated interactions of the target compound .
Physicochemical Properties
*Predicted based on high chlorine content and aromatic bulk.
Computational and Spectroscopic Analysis
- DFT Studies : and emphasize the role of exact exchange and correlation-energy functionals in predicting electronic properties. The target compound’s chloro and thiophene groups likely contribute to a low HOMO-LUMO gap, enhancing reactivity .
- NMR/HRMS : Analogues in and show distinct ¹H-NMR shifts for ethyl (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.0–8.5 ppm), which align with expected spectra for the target compound .
Biological Activity
The compound 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a derivative of triazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring fused with a benzothiophene moiety, which is known for its biological activity. The presence of chlorine atoms and the thioacetic acid functional group may contribute to its reactivity and biological effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to our compound. For instance, a study by El-Eisawy et al. indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Bacillus subtilis and Micrococcus luteus, while showing limited effectiveness against Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
| Compound | B. subtilis | M. luteus | S. aureus |
|---|---|---|---|
| Compound I | Moderate | Low | None |
| Compound II | High | Moderate | None |
| Compound III | High | Low | None |
This table illustrates the varying levels of antimicrobial activity among related compounds, highlighting the potential effectiveness of derivatives in clinical applications.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds containing the triazole ring have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that derivatives similar to this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells .
Case Study: Cytotoxicity Evaluation
In a study evaluating several triazole derivatives against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer), IC50 values were recorded ranging from 2.02 µM to 171.67 µM. Notably, compounds with structural similarities to our target compound showed promising results with IC50 values below the critical threshold of 10 µM for significant cytotoxicity .
The mechanism by which these compounds exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in DNA synthesis or cellular proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : Certain derivatives may also exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
